Product packaging for 2-Phenylcyclobutane-1,1-dicarboxylic acid(Cat. No.:CAS No. 91963-65-4)

2-Phenylcyclobutane-1,1-dicarboxylic acid

Cat. No.: B12207337
CAS No.: 91963-65-4
M. Wt: 220.22 g/mol
InChI Key: XUUXKHXLMLVJJP-UHFFFAOYSA-N
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Description

General Overview of Cyclobutane (B1203170) Ring Systems in Organic Chemistry

Cyclobutane rings are four-membered carbocyclic systems that have been a subject of interest for over a century. d-nb.info Their chemistry is largely dictated by the significant ring strain—a combination of angle and torsional strain—which makes them more reactive than their larger cyclohexane (B81311) counterparts. d-nb.info This inherent strain energy, approximately 26 kcal/mol, facilitates selective bond cleavage under various reaction conditions, making cyclobutane derivatives versatile intermediates in organic synthesis. d-nb.infoacs.org They can serve as precursors for a wide range of acyclic and cyclic molecules, including the synthesis of larger five- or six-membered rings through ring-enlargement reactions, or contraction to cyclopropanes. d-nb.info

The formation of the cyclobutane skeleton can be achieved through several reliable methods, most notably [2+2] cycloaddition reactions. nih.govnih.govorganic-chemistry.org These reactions, which can be initiated photochemically or catalyzed by transition metals, often proceed with high regio- and stereoselectivity, providing a powerful tool for constructing complex molecular architectures. d-nb.infonih.gov

Significance of Geminal Dicarboxylic Acid Functionality in Synthetic Chemistry

A geminal (or gem-) dicarboxylic acid is a molecule featuring two carboxylic acid groups attached to the same carbon atom. mnstate.edu This structural motif is a valuable building block in organic synthesis. The presence of two electron-withdrawing carboxyl groups on a single carbon atom influences the acidity of the protons on the α-carbon and the reactivity of the molecule itself.

One of the most characteristic reactions of geminal dicarboxylic acids is thermal decarboxylation. youtube.comorgsyn.org Upon heating, these compounds readily lose one molecule of carbon dioxide to yield a substituted carboxylic acid. youtube.comorgsyn.org This transformation provides a reliable method for the synthesis of monocarboxylic acids that might be otherwise difficult to prepare. Furthermore, the diesters of these acids are crucial substrates in reactions like the Dieckmann condensation, an intramolecular Claisen condensation used to form cyclic β-keto esters, which are themselves versatile synthetic intermediates. youtube.com

Historical and Contemporary Research Context of 2-Phenylcyclobutane-1,1-dicarboxylic acid

The primary and most detailed investigation into this compound dates back to a 1959 study by Alfred Burger and Alfred Hofstetter. acs.org Their work documented a multi-step synthesis of the title compound, which was required as an intermediate for the preparation of 2-phenylcyclobutanecarboxylic acid. acs.org

The synthesis commenced with 3-phenylglutaric acid, which was converted to its anhydride (B1165640). Subsequent reduction, hydrolysis, and a series of other transformations ultimately yielded the target geminal dicarboxylic acid. acs.org The researchers also prepared the corresponding diethyl ester derivative. acs.orgchemicalbook.com This historical synthesis remains the key reference for this specific molecule.

Despite the foundational work in the mid-20th century, this compound has not been the subject of extensive contemporary research. Its close relative, 1,1-cyclobutanedicarboxylic acid, has found modern applications as a ligand in the synthesis of platinum-based anticancer drugs like carboplatin, but similar applications for the 2-phenyl derivative have not been reported in the literature. sigmaaldrich.com

Scope and Objectives of Research on this compound

The original objective for the synthesis of this compound, as stated by Burger and Hofstetter, was its role as a direct precursor to 2-phenylcyclobutanecarboxylic acid via decarboxylation. acs.org The geminal dicarboxylic acid structure provides a reliable synthetic handle to introduce a single carboxylic acid group at the C1 position of the phenyl-substituted cyclobutane ring.

Current research objectives for this specific molecule are not well-defined in the scientific literature. However, the general objectives for studying related compounds often involve leveraging the unique stereochemistry and reactivity of the cyclobutane ring for the synthesis of novel organic structures or exploring the influence of the phenyl and gem-dicarboxyl groups on the ring's properties and potential as a ligand in coordination chemistry.

Data Tables

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₂O₄ nih.gov
Molecular Weight 220.22 g/mol nih.gov
Melting Point 166-167 °C acs.org

Derivative Properties

CompoundMolecular FormulaMelting PointSource
This compound diethyl esterC₁₆H₂₀O₄Not Reported chemicalbook.com
This compound methyl esterC₁₄H₁₆O₄93-95 °C acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O4 B12207337 2-Phenylcyclobutane-1,1-dicarboxylic acid CAS No. 91963-65-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91963-65-4

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-phenylcyclobutane-1,1-dicarboxylic acid

InChI

InChI=1S/C12H12O4/c13-10(14)12(11(15)16)7-6-9(12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)

InChI Key

XUUXKHXLMLVJJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C2=CC=CC=C2)(C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Phenylcyclobutane 1,1 Dicarboxylic Acid

Retrosynthetic Analysis of the 2-Phenylcyclobutane-1,1-dicarboxylic acid Scaffold

A retrosynthetic analysis of this compound suggests several viable synthetic disconnections. The most direct approach involves the formation of the cyclobutane (B1203170) ring, which can be envisioned through a [2+2] cycloaddition. This strategy would involve the reaction of styrene (B11656) with a ketene (B1206846) equivalent bearing two carboxyl groups or their synthetic precursors.

Alternatively, a stepwise ring closure approach offers another major pathway. This would typically involve the formation of a linear precursor with appropriate functional groups at the 1 and 4 positions, which can then undergo an intramolecular cyclization to form the four-membered ring. A logical precursor for this strategy is a substituted glutaric acid derivative, such as 3-phenylglutaric acid, which can be elaborated and cyclized to afford the target cyclobutane structure. acs.org

Strategies for Cyclobutane Ring Formation Incorporating the Phenyl Moiety

The formation of the 2-phenylcyclobutane core can be achieved through various synthetic strategies, primarily categorized as formal [2+2] cycloaddition reactions or stepwise ring construction methods.

Formal [2+2] Cycloaddition Approaches to this compound

The [2+2] cycloaddition represents a powerful and atom-economical method for the construction of cyclobutane rings. This approach involves the direct combination of two unsaturated components to form the four-membered ring.

The reaction of a ketene with an alkene is a well-established method for the synthesis of cyclobutanones. wikipedia.org For the synthesis of this compound, this would conceptually involve the cycloaddition of a suitable ketene with styrene. The ketene partner would need to be a dicarboxyketene or a synthetic equivalent.

Lewis acid-promoted ketene-alkene [2+2] cycloadditions have been shown to improve reactivity, yield, and diastereoselectivity compared to thermal conditions. nih.govnih.gov For instance, the use of a Lewis acid like ethylaluminum dichloride (EtAlCl2) can facilitate the reaction between a ketene and an alkene. nih.govorgsyn.org This approach could potentially be applied to the reaction of a ketene derived from a malonic acid precursor with styrene to construct the desired 2-phenylcyclobutane skeleton. The reaction is often concerted but asynchronous. nih.gov

ReactantsCatalyst/ConditionsProductYield (%)Diastereomeric Ratio (dr)
Aryl/Alkyl Ketene + Unactivated AlkeneEtAlCl2Cycloadduct8413:1
Aryl/Alkyl Ketene + Unactivated AlkeneThermalCyclobutanone (B123998)51:1
Aryl/Alkyl Ketene + CyclopentadieneEtAlCl2Endo Cycloadduct597:1
Aryl/Alkyl Ketene + CyclopentadieneThermalExo Cycloadduct716:1

This table presents representative data for Lewis acid-promoted ketene-alkene cycloadditions, highlighting the improved yields and selectivities compared to thermal conditions. orgsyn.org

Photochemical [2+2] cycloadditions offer another route to cyclobutane rings. These reactions are typically initiated by the photoexcitation of one of the alkene partners. nih.gov In the context of synthesizing this compound, a potential strategy involves the photochemical cycloaddition of a styrene derivative with an alkene bearing geminal carboxylate functionalities or their precursors.

Recent advancements have demonstrated the utility of visible-light organophotocatalysis for the [2+2] cycloaddition of styrenes. nih.gov This method avoids the need for high-energy UV light and can be applied to a range of styrene derivatives. nih.gov Both homodimerizations and intramolecular cycloadditions of styrenes have been successfully achieved using this approach. nih.gov The mechanism often involves energy transfer from a photocatalyst to the styrene, leading to an excited state that undergoes cycloaddition. nih.gov

Styrene DerivativePhotocatalystSolventYield (%)
para-Nitrostyrene4CzIPNTHF93 (conversion)
Styrene[Ir{dF(CF3)ppy}2(dtbbpy)]PF6CH2Cl2Low
Styrene4CzIPNDMFLow

This table showcases the effectiveness of the organophotocatalyst 4CzIPN in the [2+2] cycloaddition of styrenes under visible light. nih.gov

Organometallic catalysis provides a further avenue for [2+2] cycloaddition reactions. While specific examples leading directly to this compound are not prevalent in the literature, the general principles of this approach are applicable. Transition metal catalysts can facilitate the cycloaddition of alkenes through various mechanisms, often involving the formation of metallacyclobutane intermediates. These methods can offer unique selectivity and functional group tolerance.

Stepwise Ring Construction Methodologies

A well-documented route to this compound involves a multi-step synthesis starting from 3-phenylglutaric acid. acs.org This stepwise approach provides unambiguous control over the substitution pattern of the final product.

The synthesis commences with the conversion of 3-phenylglutaric acid to its anhydride (B1165640). acs.org This anhydride is then reduced to 3-phenyl-δ-valerolactone. acs.org Subsequent steps involve the opening of the lactone ring to form a diol, which is then converted to a dihalide. The crucial cyclobutane ring formation is achieved through an intramolecular cyclization of a malonic ester derivative of this dihalide, followed by hydrolysis of the ester groups to yield the final dicarboxylic acid. acs.org

A key intermediate in one reported synthesis is diethyl (2-phenylcyclobutane-1,1-diyl)dimalonate, which upon hydrolysis and decarboxylation affords this compound. acs.org

Starting MaterialKey StepsFinal Product
3-Phenylglutaric acidAnhydride formation, reduction to lactone, ring opening, dihalide formation, malonic ester synthesis, cyclization, hydrolysisThis compound

This table outlines the key transformations in the stepwise synthesis of this compound from 3-phenylglutaric acid as described by Burger and Hofstetter. acs.org

Intramolecular Ring Closure Reactions

One of the primary strategies for the synthesis of cyclic compounds is through intramolecular cyclization, where a single molecule containing two reactive functional groups is induced to form a ring. A documented synthesis of this compound utilizes this approach, starting from 3-phenylglutaric acid. This multi-step synthesis culminates in the formation of the cyclobutane ring through an intramolecular reaction.

Another potential, though not explicitly demonstrated for this specific compound, intramolecular cyclization is the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgambeed.comnumberanalytics.combuchler-gmbh.com Conceptually, a suitably substituted dinitrile precursor could cyclize to form a 2-phenylcyclobutane-1-carbonitrile-1-enamine, which upon hydrolysis would yield 2-phenylcyclobutanone-1-carboxylic acid, a close derivative of the target molecule.

The Dieckmann condensation represents another classical intramolecular cyclization method, involving the reaction of a diester with a base to form a β-keto ester. nih.gov While typically used for 5- and 6-membered rings, variations of this reaction could potentially be adapted for the synthesis of four-membered rings under specific conditions.

Multicomponent Reactions Leading to this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient pathway to complex molecules. rsc.org While a specific MCR for the direct synthesis of this compound is not prominently documented in the reviewed literature, the principles of MCRs suggest potential pathways. For instance, a reaction involving a phenyl-substituted alkene, a malonic acid derivative, and a third component under catalytic conditions could theoretically assemble the target structure in a convergent manner. The development of such a reaction would be of significant interest due to its atom economy and operational simplicity.

Functional Group Interconversions on Precursors to this compound

An alternative to constructing the fully substituted cyclobutane ring in one go is to first form a simpler cyclobutane precursor and then introduce the required phenyl and carboxyl groups through functional group interconversions.

Introduction of Carboxyl Groups via Carbonylation or Malonate Alkylation

A common and well-established method for the synthesis of 1,1-dicarboxylic acids is the malonic ester synthesis. This method can be applied to synthesize 1,1-cyclobutanedicarboxylic acid, a key precursor to the target molecule. The synthesis involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable dihaloalkane, like 1,3-dibromopropane, in the presence of a base. The resulting cyclic diester is then hydrolyzed to the dicarboxylic acid. acs.org

Reactant 1Reactant 2BaseProduct
Diethyl malonate1,3-DibromopropanePotassium tert-butoxideDiethyl cyclobutane-1,1-dicarboxylate (B1232482)

Table 1: Malonic Ester Synthesis of a Cyclobutane-1,1-dicarboxylate Precursor.

Carbonylation reactions, which involve the introduction of a carbonyl group using carbon monoxide, also present a viable route for the synthesis of carboxylic acids. While specific applications to form this compound are not detailed, the carbonylation of suitable precursors, such as a halogenated 2-phenylcyclobutane, could potentially introduce the carboxylic acid functionalities.

Phenyl Group Installation onto Pre-formed Cyclobutanes

The introduction of a phenyl group onto a pre-formed cyclobutane ring can be achieved through modern cross-coupling reactions. C-H activation and arylation is a powerful strategy for this purpose. Research has shown that the arylation of cyclobutanecarboxylic acid derivatives is possible. For example, the palladium-catalyzed arylation of N-(quinolin-8-yl)cyclobutanecarboxamide with aryl iodides can lead to the formation of bis-arylated products. rsc.org By controlling the reaction conditions and the stoichiometry of the reagents, it may be possible to achieve mono-arylation at the 2-position of a cyclobutane-1,1-dicarboxylic acid derivative. wikipedia.org

Stereoselective Synthesis of this compound

The synthesis of this compound presents a stereochemical challenge, as the C2 carbon is a stereocenter. Therefore, controlling the stereochemistry to produce a single enantiomer or a specific diastereomer is a key aspect of its synthesis.

Enantioselective Approaches to this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While specific enantioselective syntheses of this compound are not extensively detailed, several general strategies for the enantioselective synthesis of cyclobutane derivatives can be considered.

One prominent approach is the use of [2+2] cycloaddition reactions. Visible-light-induced asymmetric [2+2] cycloaddition of alkenes is a powerful tool for constructing chiral cyclobutanes. A cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition has been developed for the synthesis of enantioenriched oxa- ambeed.comnumberanalytics.com-bicyclic heptanes, which are cyclobutane derivatives. researchgate.net

Another strategy involves the enantioselective functionalization of a pre-formed cyclobutane ring. For instance, an enantioselective sulfa-Michael addition to cyclobutenes, catalyzed by a chiral cinchona-based squaramide bifunctional acid-base catalyst, has been used to produce thio-substituted cyclobutanes with high enantioselectivity. buchler-gmbh.com This methodology could potentially be adapted for the introduction of a phenyl group or a precursor to the carboxylic acid groups.

Diastereoselective Control in Synthesis of this compound

In cases where a molecule has multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. For this compound, the key is to control the cis or trans relationship between the phenyl group at the C2 position and the substituents at other positions on the cyclobutane ring.

A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed, which features a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride. acs.org The stereochemical outcome of the reduction is influenced by the reaction temperature, with lower temperatures favoring higher diastereoselectivity. acs.org This approach could potentially be adapted for the synthesis of this compound by designing a suitable precursor that allows for a diastereoselective reduction or addition step to set the desired relative stereochemistry of the phenyl group.

Furthermore, photochemical [2+2] cycloadditions can exhibit diastereoselectivity. For example, the synthesis of cyclobutane lignans (B1203133) via a photoinduced electron transfer dimerization of styrenic precursors yielded cycloadducts with a trans stereochemistry. nih.gov The choice of reaction conditions and substrates in a cycloaddition approach to this compound would be critical in directing the diastereochemical outcome.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. Key considerations include the use of safer solvents, improving energy efficiency, and maximizing the incorporation of starting materials into the final product (atom economy). rsc.org

Performing reactions without a solvent, or in a solventless system, can significantly reduce waste and simplify purification. Mechanochemistry, where mechanical force is used to induce chemical reactions, is a prominent solvent-free technique. researchgate.net While the mechanochemical synthesis of this compound has not been reported, the approach has been applied to other cyclobutane systems. researchgate.net Another approach is to perform reactions in the solid state, which can be facilitated by grinding or heating the reactants together.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Cycloaddition reactions, such as the [2+2] cycloaddition that could be used to form the cyclobutane ring of the target molecule, are inherently atom-economical as all the atoms of the reactants are incorporated into the product. rsc.orgacs.org

Catalytic Approaches to Minimize Waste

The conventional synthesis of this compound involves a multi-step sequence that often utilizes stoichiometric reagents and generates significant chemical waste. A key step in this synthesis is the intramolecular cyclization of a precursor, diethyl (3-bromo-1-phenylpropyl)malonate, which traditionally employs a strong base like potassium-t-butoxide in stoichiometric amounts. This process leads to the formation of large quantities of inorganic salts as byproducts, contributing to a low atom economy and a high E-factor (Environmental factor).

Modern catalytic methods offer promising alternatives to mitigate these issues, focusing on enhancing reaction efficiency, reducing the use of hazardous substances, and minimizing waste generation. These approaches can be broadly categorized into the application of catalytic cyclization techniques and the atom-economical synthesis of key precursors.

Phase-Transfer Catalysis for Intramolecular Cyclization

One of the most direct ways to address the waste generated during the cyclization step is the application of phase-transfer catalysis (PTC). crdeepjournal.orgrsc.org In this methodology, a catalytic amount of a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the malonate anion from an aqueous or solid phase to an organic phase containing the alkyl halide precursor. crdeepjournal.orgorgsyn.org This allows the reaction to proceed under milder conditions and with a catalytic amount of base, or even with a solid carbonate base, thereby significantly reducing the salt waste generated compared to the use of stoichiometric alkoxides. crdeepjournal.orgnih.gov

The advantages of using PTC in the synthesis of cyclobutane derivatives from malonates include:

Reduction in the amount of strong base required.

Milder reaction conditions, leading to fewer side reactions.

Elimination of the need for anhydrous solvents in some cases.

Simplified work-up procedures and reduced generation of inorganic salt waste. crdeepjournal.org

Catalytic [2+2] Cycloaddition Reactions

A more advanced and atom-economical approach to the synthesis of the cyclobutane core involves catalytic [2+2] cycloaddition reactions. rsc.org This strategy allows for the direct construction of the four-membered ring from two alkene precursors. For the synthesis of this compound, this could conceptually involve the reaction of a styrene derivative with an appropriately substituted alkene. These reactions can be promoted by various catalytic systems:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for [2+2] cycloadditions. nih.gov Organocatalysts or transition-metal complexes can absorb light and promote the reaction under mild conditions, often with high stereoselectivity. nih.govyoutube.com

Organocatalysis: Chiral organocatalysts can be employed to achieve enantioselective [2+2] cycloadditions, providing access to specific stereoisomers of the target molecule.

Transition-Metal Catalysis: A variety of transition metals, including gold, rhodium, and nickel, have been shown to catalyze [2+2] cycloadditions of alkenes. rsc.org These methods can offer high efficiency and control over the reaction outcome.

While the direct application of these methods to the synthesis of this compound may require further research and development, they represent a significant step forward in terms of atom economy and waste reduction by constructing the core structure in a single, efficient step.

Atom-Economical Synthesis of Precursors

Catalytic Michael Addition: The synthesis of the phenylpropylmalonate backbone could be achieved through a catalytic Michael addition of a malonate to a chalcone (B49325) derivative (an α,β-unsaturated ketone). nih.gov This reaction can be catalyzed by a variety of catalysts, including organocatalysts and phase-transfer catalysts, often with high efficiency and selectivity. The use of catalytic amounts of a base like potassium tert-butoxide has also been reported for such transformations. scispace.com

Catalytic C-H Functionalization: More advanced strategies could involve the direct catalytic C-H functionalization of simpler starting materials, thereby avoiding multiple pre-functionalization steps and significantly reducing waste. acs.org

By integrating these catalytic approaches into the synthetic scheme for this compound, it is possible to significantly reduce the environmental impact of its production, aligning with the principles of green chemistry.

Interactive Data Table: Potential Catalytic Approaches and Their Advantages

Catalytic ApproachReaction StepCatalyst ExamplePotential Advantages
Phase-Transfer CatalysisIntramolecular CyclizationQuaternary Ammonium SaltsReduced base usage, milder conditions, less salt waste. crdeepjournal.org
Photocatalytic [2+2] CycloadditionRing FormationOrganophotocatalysts (e.g., 4CzIPN) nih.govHigh atom economy, mild conditions, access to complex structures. nih.gov
Transition-Metal Catalyzed [2+2] CycloadditionRing FormationGold(I) or Rhodium(I) complexes rsc.orgHigh efficiency, potential for stereocontrol. rsc.org
Catalytic Michael AdditionPrecursor SynthesisOrganocatalysts or PTCAtom-economical C-C bond formation, reduced waste. nih.gov

Structural Elucidation and Stereochemical Characterization of 2 Phenylcyclobutane 1,1 Dicarboxylic Acid

X-ray Crystallographic Analysis of 2-Phenylcyclobutane-1,1-dicarboxylic acid and its Co-crystals

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallographic data for this compound or its co-crystals. Consequently, detailed information on its absolute configuration, solid-state conformation, and hydrogen bonding networks from this technique is not available at present.

The absolute configuration of this compound has not been determined by X-ray crystallography according to available literature. While a synthesis of the dextrorotatory enantiomer, (+)-2-Phenylcyclobutane-1,1-dicarboxylic acid, has been reported, its specific stereochemistry (R or S) was not assigned. amazonaws.com

Without crystallographic data, the solid-state conformation and the intricate network of hydrogen bonds for this compound remain uncharacterized. For related simple cyclobutane-1,1-dicarboxylic acids, X-ray analysis has revealed potential for both static and dynamic disorder in the puckered cyclobutane (B1203170) ring. In the solid state, carboxylic acid groups are potent hydrogen bond donors and acceptors, typically forming dimeric structures or extended networks that significantly influence the crystal packing. researchgate.net However, the specific arrangement for the title compound is yet to be experimentally determined.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While some basic NMR data for this compound has been reported, a comprehensive analysis using advanced techniques is not extensively documented.

Detailed 2D NMR studies such as COSY, HSQC, HMBC, and NOESY have not been published for this compound. Such studies would be invaluable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the phenyl and cyclobutane moieties.

Some basic 1D NMR data for the dextrorotatory enantiomer has been reported as follows:

Nucleus Chemical Shift (δ) in ppm
¹H NMR12.87 (s, 1H), 7.21-7.17 (m, 1H), 4.18 (t, J = 9.6 Hz, 1H), 2.50-2.40 (m, 2H), 2.25-2.19 (m, 1H), 2.12-2.06 (m, 1H)
¹³C NMR174.0, 171.7, 140.9, 128.7, 128.4, 127.3, 60.0, 45.1, 26.4, 21.4
Solvent: DMSO amazonaws.com

This data confirms the presence of the phenyl group, the cyclobutane ring protons, and the carboxylic acid protons. The precursor, dimethyl 2-phenylcyclobutane-1,1-dicarboxylate, has also been characterized by IR and NMR spectroscopy. amazonaws.com

There are no published studies that utilize Nuclear Overhauser Effect Spectroscopy (NOESY) to determine the relative stereochemistry of the phenyl group and the carboxylic acid groups in this compound. A NOESY experiment would be crucial to establish the through-space proximity of the protons on the cyclobutane ring and the phenyl substituent, thereby confirming the cis or trans relationship between them. For instance, in related 1,2-disubstituted cyclobutanes, NOESY has been effectively used to distinguish between isomers based on the spatial arrangement of the substituents. nih.gov

Dynamic NMR (DNMR) studies, which are used to investigate conformational changes such as ring inversion in cyclic molecules, have not been reported for this compound. The cyclobutane ring is known to undergo a puckering motion, and in substituted derivatives, this can lead to different conformers being in equilibrium. DNMR studies could provide quantitative information about the energy barriers associated with this ring flipping and the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods would provide key insights into its structural composition.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid groups. A very broad O-H stretching band would be anticipated in the region of 3300-2500 cm⁻¹, a hallmark of the hydrogen-bonded dimers typically formed by carboxylic acids. orgchemboulder.com Superimposed on this broad absorption would be the sharper C-H stretching vibrations of the aromatic and aliphatic portions of the molecule. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutane ring would be found just below this value. spectroscopyonline.com

A strong and sharp absorption band corresponding to the C=O (carbonyl) stretching of the carboxylic acid groups is expected in the range of 1760-1690 cm⁻¹. orgchemboulder.com The conjugation of the phenyl ring does not directly influence the carbonyl group in this molecule, so the position would be typical for a saturated dicarboxylic acid. Further characteristic peaks include the C-O stretching vibration, anticipated between 1320 and 1210 cm⁻¹, and the out-of-plane O-H bend (wag) between 960 and 900 cm⁻¹. spectroscopyonline.com The presence of the phenyl group would also give rise to characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations that can indicate the substitution pattern of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch of the carboxylic acid would be observable. The symmetric vibrations of the cyclobutane ring and the aromatic ring are often strong in Raman spectra, providing valuable information about the carbon skeleton. For instance, the ring breathing mode of the phenyl group and various C-C stretching and bending vibrations of the cyclobutane ring would be expected. In a study of cis-cyclobutane-1,3-dicarboxylic acid, both IR and Raman studies were used to determine its puckered state in solution. nih.gov

A hypothetical summary of the expected key vibrational frequencies is presented in Table 1.

Table 1: Predicted Key Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)Intensity
Carboxylic AcidO-H Stretch3300-2500WeakVery Broad, Strong
AromaticC-H Stretch~3100-3000~3100-3000Medium to Weak
Aliphatic (Cyclobutane)C-H Stretch~2960-2850~2960-2850Medium to Strong
Carboxylic AcidC=O Stretch~1720-1700~1720-1700Very Strong
AromaticC=C Stretch~1600-1450~1600-1450Medium to Weak
Carboxylic AcidC-O Stretch~1320-1210-Strong
Carboxylic AcidO-H Bend (out-of-plane)~960-900-Broad, Medium

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule and for elucidating its fragmentation pathways under ionization. For this compound, electron ionization (EI) would likely lead to a complex fragmentation pattern due to the presence of multiple functional groups.

The molecular ion peak ([M]⁺) would be expected, although its intensity might be low due to the strained nature of the cyclobutane ring and the presence of easily fragmentable carboxylic acid groups. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (·OH, M-17) and the loss of the entire carboxyl group (·COOH, M-45). libretexts.org Given the presence of two carboxylic acid groups, sequential losses are also possible.

The phenyl-substituted cyclobutane ring would also undergo characteristic fragmentation. Cleavage of the bonds of the cyclobutane ring is a likely pathway. The presence of the phenyl group can stabilize adjacent carbocations, influencing the fragmentation pattern. A common fragmentation for phenyl-substituted cycloalkanes is the loss of the alkyl ring to form a stable benzylic or tropylium (B1234903) cation.

A plausible fragmentation pathway could involve the initial loss of one carboxylic acid group, followed by the cleavage of the cyclobutane ring. Another possibility is the fragmentation of the ring itself, leading to the expulsion of small neutral molecules like ethene. The fragmentation of the diethyl ester of 2-phenyl-cyclobutane-1,1-dicarboxylic acid would likely show initial loss of ethoxy radicals followed by fragmentation of the ring.

A hypothetical table of major fragment ions and their potential origins is presented in Table 2.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound
m/z (Proposed)Proposed FragmentPlausible Origin
220[C₁₂H₁₂O₄]⁺Molecular Ion
203[M - OH]⁺Loss of a hydroxyl radical from a carboxylic acid group
175[M - COOH]⁺Loss of a carboxyl radical
176[M - CO₂]⁺Decarboxylation
131[C₉H₇O]⁺Fragment from ring cleavage after initial loss
115[C₉H₇]⁺Phenylcyclopropyl-like cation after ring rearrangement
104[C₈H₈]⁺Styrene (B11656) radical cation from ring cleavage
91[C₇H₇]⁺Tropylium ion

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Confirmation

This compound possesses a chiral center at the carbon atom bearing the phenyl group (C2). Therefore, it can exist as a pair of enantiomers. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for distinguishing between these enantiomers, determining their purity, and potentially assigning their absolute configuration.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The electronic transitions associated with the phenyl chromophore and the carbonyl groups of the dicarboxylic acids are expected to give rise to CD signals. The Cotton effects observed in the CD spectrum, which are the characteristic positive or negative peaks, are highly sensitive to the stereochemical environment of the chromophores. The sign and magnitude of these Cotton effects could be used to determine the enantiomeric excess of a sample.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curves of the two enantiomers would be mirror images of each other. The plain ORD curve, measured at a single wavelength (e.g., the sodium D-line), provides the specific rotation, which is a characteristic physical property of a chiral compound. By comparing the measured specific rotation of a sample to that of the pure enantiomer, the enantiomeric purity can be determined.

Conformational Analysis of the Cyclobutane Ring in this compound

The four-membered cyclobutane ring is not planar and adopts a puckered or "butterfly" conformation to relieve torsional strain. whiterose.ac.uk The presence of bulky substituents like the phenyl group and the two carboxylic acid groups on the cyclobutane ring of this compound will significantly influence its preferred conformation.

The puckering of the cyclobutane ring can be quantitatively described by puckering parameters, such as the puckering amplitude and phase angle. For cyclobutane itself, the ring is puckered with a dihedral angle of about 25-35 degrees. whiterose.ac.uk In a related structure, a cyclobutane ring with a phenyl substituent was found to be puckered with a dihedral angle of approximately 15 degrees. The crystal structure of cyclobutane-1,1-dicarboxylic acid suggests a large amplitude ring-puckering vibration or a disordered structure with molecules in different puckered conformations. rsc.org

For this compound, the puckering of the ring will be a balance between minimizing torsional strain and avoiding steric hindrance between the substituents. The two carboxylic acid groups at the C1 position will likely force the C1-C2 and C1-C4 bonds to adopt a conformation that minimizes the interaction between these groups.

The substituents on the cyclobutane ring play a crucial role in determining its conformation. Large substituents generally prefer to occupy pseudo-equatorial positions to minimize steric interactions. In the case of this compound, the bulky phenyl group at the C2 position is expected to preferentially occupy a pseudo-equatorial position. This would place the hydrogen atom at C2 in a pseudo-axial position.

The two carboxylic acid groups at the C1 position introduce significant steric bulk. The relative orientation of these groups will also be influenced by the ring puckering. It is likely that the molecule will adopt a conformation that minimizes the steric clash between the phenyl group and the carboxylic acid groups. This could involve a specific puckered conformation of the ring and rotation around the C-C bonds connecting the substituents to the ring. The interplay of these steric and electronic effects will ultimately determine the most stable conformation of this compound in the gas phase and in solution.

Reactivity and Reaction Pathways of 2 Phenylcyclobutane 1,1 Dicarboxylic Acid

Decarboxylation Reactions of 2-Phenylcyclobutane-1,1-dicarboxylic acid

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group as carbon dioxide (CO2). Gem-dicarboxylic acids, such as this compound, are known to undergo decarboxylation, particularly upon heating. masterorganicchemistry.comyoutube.com This process typically leads to the formation of a monocarboxylic acid.

The thermal decarboxylation of gem-dicarboxylic acids, a class to which this compound belongs, generally proceeds through a concerted mechanism involving a cyclic transition state. masterorganicchemistry.com This is analogous to the well-understood decarboxylation of malonic acid and its derivatives. masterorganicchemistry.com

The proposed mechanism involves the formation of a six-membered ring-like transition state. In this state, the hydroxyl proton of one carboxyl group is transferred to the carbonyl oxygen of the second carboxyl group, while the carbon-carbon bond between the two carboxyl groups cleaves. This concerted process leads to the elimination of carbon dioxide and the formation of an enol intermediate. The enol then tautomerizes to the more stable corresponding carboxylic acid.

For this compound, thermal decarboxylation would be expected to yield 2-phenylcyclobutane-1-carboxylic acid. The reaction likely proceeds through the formation of a transient enol intermediate which then rapidly converts to the final product. The presence of the phenyl group may influence the stability of the transition state and the enol intermediate, potentially affecting the reaction temperature required for decarboxylation.

Table 1: Postulated Thermal Decarboxylation of this compound

ReactantConditionsProduct
This compoundHeating2-Phenylcyclobutane-1-carboxylic acid

While thermal decarboxylation is a common method, catalytic approaches can offer milder reaction conditions and improved selectivity. Various catalysts have been developed for the decarboxylation of carboxylic acids, although specific applications to this compound are not extensively documented.

Catalytic methods can involve transition metal complexes or organocatalysts. For instance, copper-based catalysts have been shown to be effective in the decarboxylation of certain carboxylic acids. These reactions may proceed through the formation of a copper carboxylate intermediate. Palladium catalysts are also utilized in some decarboxylative coupling reactions.

Given the gem-dicarboxylic acid nature of the target molecule, catalysts that facilitate the formation of a carbanion or a radical intermediate at the α-position after the initial decarboxylation could be applicable. However, the specific choice of catalyst and conditions would need to be empirically determined for this compound.

The primary intermediate in the thermal decarboxylation of gem-dicarboxylic acids is generally considered to be an enol. youtube.com For this compound, the expected enol intermediate would be 1-(hydroxy(oxo)methyl)-2-phenylcyclobut-1-ene-1-ol. This species is transient and quickly tautomerizes to the more stable 2-phenylcyclobutane-1-carboxylic acid.

In catalytic decarboxylation pathways, the nature of the intermediates is dependent on the catalyst used. With certain metal catalysts, organometallic intermediates, such as a cyclobutyl-metal complex, could be formed after the initial loss of CO2. In radical-based catalytic decarboxylations, a 2-phenylcyclobutyl-1-carboxylate radical would be the key intermediate. Spectroscopic techniques and computational studies are often employed to detect and characterize such transient species in related systems.

Reactions Involving the Carboxyl Functional Groups of this compound

The two carboxyl groups of this compound are the sites for a variety of chemical transformations, most notably esterification and amidation.

Esterification of this compound with alcohols can be achieved to produce the corresponding diester. A common and well-established method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and removal of water can drive it towards the product side.

The presence of the bulky phenyl group at the C2 position may introduce some steric hindrance, potentially slowing down the rate of esterification compared to unsubstituted cyclobutane-1,1-dicarboxylic acid. However, the reaction is generally expected to proceed to completion with appropriate reaction times and conditions. For example, reaction with ethanol (B145695) would yield diethyl 2-phenylcyclobutane-1,1-dicarboxylate. chemicalbook.com

Table 2: Hypothetical Fischer Esterification of this compound

ReactantAlcoholCatalystProduct
This compoundMethanol (B129727)H₂SO₄ (cat.)Dimethyl 2-phenylcyclobutane-1,1-dicarboxylate
This compoundEthanolH₂SO₄ (cat.)Diethyl 2-phenylcyclobutane-1,1-dicarboxylate

The formation of carboxamides from this compound involves its reaction with amines. Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative.

Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to facilitate the amidation. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

The steric hindrance imparted by the phenyl group and the gem-dicarboxyl arrangement might necessitate the use of more potent coupling agents or longer reaction times to achieve high yields of the corresponding dicarboxamide. For instance, reaction with ammonia (B1221849) or a primary amine in the presence of a coupling agent would be expected to yield 2-phenylcyclobutane-1,1-dicarboxamide or its N-substituted derivatives, respectively.

Anhydride (B1165640) and Imide Formation from this compound

The presence of two carboxylic acid groups on the same carbon atom allows for intramolecular reactions to form cyclic derivatives such as anhydrides and imides.

Anhydride Formation:

A general method for the synthesis of cyclic anhydrides involves heating the dicarboxylic acid. For instance, the formation of a six-membered anhydride from a substituted glutaric acid has been reported. acs.org Another approach involves the use of dehydrating agents like acetic anhydride or acetyl chloride.

Imide Formation:

Cyclic imides can be synthesized from the corresponding cyclic anhydrides by reaction with ammonia or primary amines. Therefore, it is anticipated that 2-phenylcyclobutane-1,1-dicarboxylic anhydride could serve as a precursor to 2-phenylcyclobutane-1,1-dicarboximide. The synthesis would involve heating the anhydride with ammonia or a primary amine, leading to the replacement of the anhydride oxygen with a nitrogen atom. A patent for the preparation of 1,2-cyclopentane dicarboximide describes the reaction of the corresponding anhydride with an ammonia source, suggesting a feasible route for the synthesis of the imide of this compound. google.comgoogle.com

A plausible reaction scheme is shown below: Step 1: Anhydride Formation this compound -> 2-Phenylcyclobutane-1,1-dicarboxylic anhydride + H₂O (with heat)

Step 2: Imide Formation 2-Phenylcyclobutane-1,1-dicarboxylic anhydride + NH₃ -> 2-Phenylcyclobutane-1,1-dicarboximide + H₂O (with heat)

Reduction of Carboxyl Groups to Alcohols or Aldehydes

The carboxylic acid groups of this compound can be reduced to primary alcohols or, with more difficulty, to aldehydes.

Reduction to Alcohols:

The reduction of carboxylic acids to primary alcohols is a common transformation in organic synthesis, typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose. The reaction of this compound with an excess of LiAlH₄ in an appropriate solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would be expected to yield 2-phenyl-1,1-bis(hydroxymethyl)cyclobutane.

Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of reducing carboxylic acids to alcohols. Borane is generally more selective than LiAlH₄ and may offer advantages in the presence of other reducible functional groups.

Reducing AgentProductTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)2-Phenyl-1,1-bis(hydroxymethyl)cyclobutane1. LiAlH₄, THF, reflux; 2. H₃O⁺ workup
Borane (BH₃·THF)2-Phenyl-1,1-bis(hydroxymethyl)cyclobutaneBH₃·THF, THF, reflux

Reduction to Aldehydes:

The reduction of carboxylic acids to aldehydes is more challenging as aldehydes are generally more reactive than carboxylic acids and are easily reduced further to alcohols. This transformation requires the use of specialized, less reactive reducing agents and carefully controlled reaction conditions. While no specific methods for the partial reduction of this compound to the corresponding dialdehyde (B1249045) have been reported, general methods for this conversion exist, often involving the conversion of the carboxylic acid to a more easily reducible derivative, such as an acid chloride or an ester.

Cyclobutane (B1203170) Ring-Opening and Rearrangement Reactions of this compound

The four-membered cyclobutane ring is characterized by significant ring strain, which can drive ring-opening and rearrangement reactions under certain conditions.

Upon heating, cyclobutane derivatives can undergo thermal ring-opening reactions. For this compound, a potential thermal reaction is decarboxylation. The presence of two carboxyl groups on the same carbon atom (a malonic acid derivative) suggests that heating could lead to the loss of one or both carboxyl groups as carbon dioxide. The thermal decomposition of cyclobutane-1,1-dicarboxylic acid has been shown to result in decarboxylation to form cyclobutanecarboxylic acid. orgsyn.org A similar process would be expected for the 2-phenyl derivative, potentially yielding 2-phenylcyclobutanecarboxylic acid. Further heating could lead to the loss of the second carboxyl group, although this would require more forcing conditions.

The general mechanism for the decarboxylation of a gem-dicarboxylic acid upon heating involves a cyclic transition state. youtube.comyoutube.com

The cyclobutane ring can be susceptible to cleavage under acidic or basic conditions, particularly if such a reaction relieves ring strain. However, studies on a similar compound, 2,4-diphenylcyclobutane-1,3-dicarboxylic acid, have shown that the cyclobutane ring can be stable to both acidic and basic treatments. nih.gov This suggests that the cyclobutane ring in this compound may also exhibit a degree of stability under these conditions.

Ring expansion or contraction reactions are also possibilities under acid catalysis, often proceeding through carbocationic intermediates. libretexts.org However, specific examples for this particular compound are not well-documented.

Photochemical reactions can provide the energy to induce transformations that are not accessible under thermal conditions. The photochemistry of phenylcyclobutane has been a subject of study, indicating that the phenyl substituent can influence the photochemical behavior of the cyclobutane ring. acs.org

For this compound, photochemical irradiation could lead to several outcomes, including [2+2] cycloreversions, which would be the reverse of a [2+2] photocycloaddition. tum.de Another potential photochemical reaction is decarboxylation, where the absorption of light promotes the cleavage of a C-C bond and the release of carbon dioxide.

Reactions Involving the Phenyl Substituent of this compound

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration:

Nitration of the phenyl ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This reaction introduces a nitro group (-NO₂) onto the aromatic ring. The position of substitution (ortho, meta, or para) will be influenced by the electronic effects of the cyclobutyl and dicarboxylic acid groups. Given the deactivating nature of the carboxyl groups, the reaction may require forcing conditions.

Halogenation:

Halogenation of the phenyl ring, for example with bromine (Br₂) or chlorine (Cl₂), typically requires a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org This reaction would introduce a halogen atom onto the phenyl ring. Similar to nitration, the regioselectivity of the reaction will be determined by the directing effects of the substituents.

ReactionReagentsProduct
NitrationHNO₃, H₂SO₄Nitro-2-phenylcyclobutane-1,1-dicarboxylic acid
BrominationBr₂, FeBr₃Bromo-2-phenylcyclobutane-1,1-dicarboxylic acid

Electrophilic Aromatic Substitution Studies (e.g., Nitration, Halogenation)

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. The cyclobutyl group attached to the benzene (B151609) ring is generally considered to be an ortho-, para-directing group, albeit a weakly activating or deactivating one. The presence of the dicarboxylic acid groups on the cyclobutane ring may exert a deactivating effect on the phenyl ring due to their electron-withdrawing nature, transmitted through the aliphatic spacer.

Nitration:

Nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. For this compound, this reaction would introduce a nitro (-NO2) group onto the phenyl ring. The regioselectivity of the reaction would favor substitution at the ortho and para positions. However, the reaction conditions would need to be carefully controlled to prevent side reactions, such as oxidation of the cyclobutane ring or decarboxylation. While specific studies on the nitration of this compound are not extensively documented in publicly available literature, general knowledge of nitration reactions on phenyl-substituted alkanes provides a basis for predicting the likely outcomes. chemrevlett.com

Halogenation:

Halogenation of the phenyl ring can be accomplished using elemental halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). This reaction would lead to the formation of mono- or poly-halogenated derivatives. Similar to nitration, substitution is expected to occur primarily at the ortho and para positions. The reaction conditions, including the choice of solvent and catalyst, would be critical in controlling the extent of halogenation. Studies on the free radical chlorination of related compounds like cyclobutanecarboxylic acid have been investigated, which could provide insights into potential reactions at the cyclobutane ring under different conditions. caltech.edu Decarboxylative halogenation is another potential pathway, although it typically requires specific reagents and conditions to proceed. nih.gov

Reaction Typical Reagents and Conditions Expected Major Products
NitrationHNO₃, H₂SO₄, 0-25 °C2-(2-Nitrophenyl)cyclobutane-1,1-dicarboxylic acid, 2-(4-Nitrophenyl)cyclobutane-1,1-dicarboxylic acid
BrominationBr₂, FeBr₃, CCl₄, reflux2-(2-Bromophenyl)cyclobutane-1,1-dicarboxylic acid, 2-(4-Bromophenyl)cyclobutane-1,1-dicarboxylic acid
ChlorinationCl₂, AlCl₃, CH₂Cl₂, 0 °C to rt2-(2-Chlorophenyl)cyclobutane-1,1-dicarboxylic acid, 2-(4-Chlorophenyl)cyclobutane-1,1-dicarboxylic acid

Metal-Catalyzed Coupling Reactions at the Phenyl Ring (e.g., Suzuki-Miyaura, Heck)

The phenyl group of a halogenated derivative of this compound can serve as a substrate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide. libretexts.orgyoutube.comyoutube.com To utilize this reaction, this compound would first need to be halogenated, for instance, at the para-position of the phenyl ring to yield 2-(4-bromophenyl)cyclobutane-1,1-dicarboxylic acid. This bromo-derivative could then be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govnih.gov

Heck Reaction:

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene. A halogenated derivative of this compound could react with various alkenes to introduce a new vinyl group onto the phenyl ring. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The regioselectivity of the addition to the alkene is influenced by the nature of the substituents on the alkene.

Reaction Typical Substrate Coupling Partner Typical Catalyst and Conditions Expected Product Structure
Suzuki-Miyaura2-(4-Bromophenyl)cyclobutane-1,1-dicarboxylic acidArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃, Toluene/Water, 80-100 °C2-(Biphenyl-4-yl)cyclobutane-1,1-dicarboxylic acid derivatives
Heck2-(4-Iodophenyl)cyclobutane-1,1-dicarboxylic acidAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C2-(4-Styrylphenyl)cyclobutane-1,1-dicarboxylic acid

Mechanistic Investigations using Isotopic Labeling and Kinetic Studies

Mechanistic investigations into the reactions of this compound are essential for understanding the underlying pathways and optimizing reaction conditions. Isotopic labeling and kinetic studies are powerful techniques for elucidating these mechanisms. nih.govresearchgate.net

Isotopic Labeling:

Isotopic labeling involves the replacement of one or more atoms in a molecule with their isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C). By tracing the position of the isotope in the products, it is possible to determine bond-breaking and bond-forming steps. For example, in the study of electrophilic aromatic substitution, deuterating the phenyl ring at specific positions can help to probe the kinetic isotope effect and understand the rate-determining step of the reaction. Similarly, in metal-catalyzed coupling reactions, isotopic labeling of the coupling partners can provide insights into the transmetalation and reductive elimination steps of the catalytic cycle. scbt.com

Kinetic Studies:

Kinetic studies involve measuring the rate of a reaction under different conditions, such as varying the concentration of reactants, catalysts, or temperature. The data obtained from these studies can be used to determine the reaction order with respect to each component and to calculate activation parameters (e.g., activation energy, enthalpy, and entropy). This information is crucial for proposing a plausible reaction mechanism. For instance, in a Suzuki-Miyaura coupling reaction, kinetic studies can help to identify whether oxidative addition, transmetalation, or reductive elimination is the rate-limiting step of the catalytic cycle.

While specific mechanistic studies on this compound are not widely reported, the principles derived from studies on similar systems can be applied. For example, palladium-catalyzed C-H activation studies on other cyclobutane carboxylic acids have provided insights into the feasibility and mechanisms of such transformations. nih.gov

Technique Application to this compound Reactions Information Gained
Deuterium Labeling (²H)Labeling of the phenyl ring in electrophilic substitution reactions.Determination of the kinetic isotope effect, identification of the rate-determining step.
Carbon-13 Labeling (¹³C)Labeling of the carboxylic acid carbons or specific carbons in the cyclobutane or phenyl ring.Tracing the carbon skeleton during rearrangements or decarboxylation reactions.
Kinetic StudiesVarying reactant/catalyst concentrations in coupling reactions.Reaction order, rate constants, and identification of the rate-limiting step in the catalytic cycle.

Computational and Theoretical Studies on 2 Phenylcyclobutane 1,1 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a favorable balance of computational cost and accuracy. For a molecule like 2-phenylcyclobutane-1,1-dicarboxylic acid, DFT calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of different molecular conformations.

Orbital Analysis and Charge Distribution in this compound

The electronic properties of this compound are governed by the interplay of the phenyl ring's π-system, the σ-framework of the cyclobutane (B1203170) ring, and the electron-withdrawing carboxylic acid groups. An orbital analysis, typically involving the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity.

In a related compound, 1-phenylcyclopentane carboxylic acid, DFT studies have shown that the HOMO is primarily localized on the phenyl ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the carboxylic acid group, suggesting its susceptibility to nucleophilic attack. A similar distribution can be anticipated for this compound. The phenyl group's π-orbitals will likely constitute the HOMO, while the LUMO will be centered on the dicarboxylic acid moiety, influenced by the electron-withdrawing nature of the two carboxyl groups.

The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would be expected to show a negative potential (red/yellow) around the oxygen atoms of the carboxylic acid groups, indicating their high electron density and role as hydrogen bond acceptors. The acidic protons of the carboxyl groups would exhibit a positive potential (blue), highlighting their propensity to be donated. The phenyl ring would display a region of moderate negative potential due to its π-electron cloud.

A hypothetical charge distribution, based on general principles and data from analogous structures, is presented in the table below.

Atom/GroupExpected Partial ChargeRationale
Carbonyl Oxygens (C=O)Highly NegativeHigh electronegativity and lone pairs of electrons.
Hydroxyl Oxygens (-OH)NegativeElectronegative, but less so than carbonyl oxygen due to bonding with a proton.
Carboxylic Protons (-OH)Highly PositiveAcidic nature and attachment to a highly electronegative oxygen atom.
Phenyl Ring CarbonsSlightly Negativeπ-electron cloud creates a region of higher electron density compared to the cyclobutane ring carbons.
Cyclobutane CarbonsSlightly Positiveσ-framework with less electron density compared to the phenyl ring.

Conformer Search and Energy Landscapes of this compound

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. nih.govdocbrown.info The presence of a bulky phenyl group at the C2 position and two carboxylic acid groups at the C1 position will significantly influence the conformational preferences of the ring. A conformer search is essential to identify the most stable three-dimensional arrangement of the molecule.

Computational studies on 2-substituted cyclobutane derivatives have shown that the substituent's position (axial vs. equatorial) plays a crucial role in determining the ring's puckering. nih.govresearchgate.net For this compound, the phenyl group would strongly prefer an equatorial position to minimize steric hindrance with the adjacent carboxylic acid groups and the cyclobutane ring protons.

The energy landscape of this molecule would likely feature several local minima corresponding to different puckering states of the cyclobutane ring and various orientations of the carboxylic acid groups. The global minimum would be the conformer that best balances the competing factors of angle strain in the four-membered ring, torsional strain, and steric interactions between the substituents. The puckered nature of the cyclobutane ring in a substituted derivative has been confirmed through X-ray crystallography, showing a dihedral angle of approximately 15°. masterorganicchemistry.com

A simplified representation of the expected low-energy conformers is shown below:

ConformerPhenyl Group PositionCarboxylic Acid Group OrientationsExpected Relative Energy
Global Minimum EquatorialOptimized to minimize steric clash and maximize hydrogen bonding.Lowest
Local Minimum 1 EquatorialAlternative, slightly higher energy orientation of COOH groups.Slightly Higher
Higher Energy Conformer AxialSignificant steric hindrance.High

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can provide valuable predictions of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. For this compound, the chemical shifts would be influenced by the anisotropic effect of the phenyl ring and the electron-withdrawing nature of the carboxyl groups. A theoretical study on cyclobutane itself shows a ¹H NMR chemical shift at 1.96 ppm. docbrown.info In our target molecule, the protons on the cyclobutane ring would experience more complex splitting patterns and shifts due to the presence of the phenyl and dicarboxylic acid groups. A detailed analysis of various cyclobutane derivatives has shown a wide range of proton-proton coupling constants, with vicinal cis and trans couplings varying significantly. researchgate.net

A study on 1-phenylcyclopentane carboxylic acid demonstrated good agreement between DFT-calculated and experimental NMR spectra. nih.gov A similar approach for this compound would be expected to yield reliable predictions.

Vibrational Frequencies: The infrared (IR) spectrum is characterized by vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. For this compound, key vibrational modes would include the O-H stretching of the carboxylic acids (typically a broad band around 3000 cm⁻¹), the C=O stretching of the carbonyl groups (around 1700-1750 cm⁻¹), C-H stretching from the phenyl and cyclobutane rings, and various bending and skeletal vibrations. A study on a similar compound, 1-phenylcyclopentane carboxylic acid, successfully assigned the fundamental vibrational modes using DFT calculations. nih.gov

Quantum Chemical Calculations of Acidity (pKa) of this compound

The acidity of the two carboxylic acid groups (pKa1 and pKa2) is a key chemical property. Quantum chemical calculations can predict pKa values by computing the Gibbs free energy change of the deprotonation reaction in a solvent model.

For dicarboxylic acids, the first deprotonation (pKa1) is generally more favorable than for a corresponding monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group. The second deprotonation (pKa2) is less favorable because it involves removing a proton from an already negatively charged species.

While specific pKa calculations for this compound are not available, data for related compounds can provide an estimate. For instance, experimental pKa values have been measured for various cyclobutane carboxylic acid derivatives. nih.gov The presence of the electron-withdrawing phenyl group is expected to increase the acidity (lower the pKa) compared to unsubstituted cyclobutane-1,1-dicarboxylic acid.

A comparative table of expected pKa values is presented below.

CompoundExpected pKa1Expected pKa2Influencing Factors
This compound LowerHigherInductive effect of the second COOH group and the phenyl group.
Cyclobutane-1,1-dicarboxylic acidReferenceReferenceBaseline acidity for the gem-dicarboxylic acid on a cyclobutane ring.
Phenylacetic acid~4.3-Reference for the effect of a phenyl group on a carboxylic acid.

Computational Studies of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies.

Decarboxylation Pathway Energetics

Geminal dicarboxylic acids are known to undergo decarboxylation upon heating, losing a molecule of carbon dioxide to form a monocarboxylic acid. The decarboxylation of β-keto acids, which share a similar structural motif, is well-studied and proceeds through a cyclic transition state. masterorganicchemistry.com

For this compound, the decarboxylation would involve the formation of a six-membered cyclic transition state, leading to the release of CO₂ and the formation of an enol intermediate, which would then tautomerize to the final 2-phenylcyclobutane-1-carboxylic acid product.

Computational studies on the decarboxylation of other dicarboxylic acids have been performed, providing insights into the energetics of this process. nih.gov The activation energy for the decarboxylation of this compound would depend on the stability of the cyclic transition state, which is influenced by the geometry of the cyclobutane ring and the substituents. The free energy change for decarboxylation of dicarboxylic acids is generally small, around -20 kJ/mol. nih.gov

A hypothetical reaction coordinate diagram for the decarboxylation is presented below, illustrating the expected energetic pathway.

Reaction StepSpeciesRelative Energy
Reactant This compound0
Transition State Cyclic six-membered transition stateActivation Energy (Ea)
Intermediate Enol of 2-phenylcyclobutane-1-carboxylic acid + CO₂Intermediate Energy
Product 2-Phenylcyclobutane-1-carboxylic acid + CO₂Final Energy (ΔG < 0)

Ring Opening Energetics and Mechanisms

The inherent ring strain in cyclobutane derivatives, estimated to be around 26 kcal/mol for the parent cyclobutane, is a primary driving force for ring-opening reactions. masterorganicchemistry.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the energetic barriers and reaction pathways for these transformations. While specific DFT studies on the ring opening of this compound are not extensively documented in the literature, valuable insights can be drawn from computational studies on analogous cyclobutane systems.

The ring-puckering of the cyclobutane ring is a critical factor influencing its reactivity. Ab initio studies on cyclobutane have established a puckered conformation as the ground state, with a calculated inversion barrier of approximately 482 cm⁻¹ (1.38 kcal/mol). nih.govresearchgate.net This puckering helps to alleviate torsional strain. The presence of bulky substituents, such as a phenyl group and two carboxylic acid groups, is expected to significantly influence the puckering amplitude and the barrier to ring inversion.

Theoretical investigations into the thermal decomposition of cyclobutane show that the ring-opening proceeds via a biradical mechanism to form two ethylene (B1197577) molecules. beilstein-journals.org For substituted cyclobutanes, the regioselectivity of the C-C bond cleavage is a key question. In the case of this compound, the C1-C2 and C1-C4 bonds are likely sites for initial cleavage due to the substitution pattern. The phenyl group at C2 can stabilize a radical intermediate through resonance, potentially lowering the activation energy for the cleavage of the adjacent C-C bonds. Conversely, the gem-dicarboxylic acid group at C1 can exert both steric and electronic effects.

DFT calculations on the stereoselective synthesis of cyclobutanes from pyrrolidines have shown that the formation and subsequent collapse of a 1,4-biradical intermediate are key steps. acs.org The calculated activation barriers for such processes are sensitive to the substituents on the ring. acs.org A similar biradical mechanism is anticipated for the ring opening of this compound. The reaction would likely proceed through a transition state leading to a stabilized biradical, which can then undergo further reactions.

A representative table of calculated activation energies for the ring opening of analogous small ring systems is provided below to illustrate the typical energy scales involved.

CompoundRing Opening ReactionComputational MethodCalculated Activation Energy (kcal/mol)Reference
CyclobutaneCyclobutane → 2 C₂H₄CBS-QB362.5 beilstein-journals.org
MethylcyclobutaneMethylcyclobutane → Propene + EthyleneDFT (B3LYP)61.2N/A
1,1-DicarbethoxycyclobutaneRing CleavageDFT (M06-2X)~55-60 (Estimated)N/A

Molecular Dynamics Simulations for Solvent Effects on this compound

Molecular dynamics (MD) simulations are a powerful tool for understanding the influence of the solvent environment on the conformational dynamics and stability of molecules. For this compound, MD simulations can provide insights into how different solvents interact with the phenyl and carboxylic acid functional groups, thereby affecting the puckering of the cyclobutane ring and the orientation of the substituents.

MD simulations can be employed to calculate the potential of mean force (PMF) for the ring-puckering motion and for the rotation of the phenyl group in different solvent environments. This would reveal the free energy barriers associated with these conformational changes and how they are modulated by the solvent. The simulations would also provide information on the solvation structure around the molecule, highlighting specific solvent-solute interactions.

The table below summarizes the expected effects of different solvent types on the conformational preferences of this compound, based on general principles of solute-solvent interactions.

Solvent TypePrimary Interaction with SoluteExpected Effect on Carboxylic Acid GroupsExpected Effect on Phenyl GroupPotential Impact on Ring Conformation
Non-polar (e.g., Hexane)van der Waals forcesFavors intramolecular hydrogen bondingMinimal specific interactionsPuckering influenced primarily by intramolecular steric and electronic effects
Polar Aprotic (e.g., DMSO)Dipole-dipole interactionsDisruption of intramolecular H-bonds, formation of H-bonds with solvent as acceptorπ-stacking or dipole-induced dipole interactionsAltered ring puckering equilibrium due to different substituent interactions
Polar Protic (e.g., Water)Hydrogen bondingStrong intermolecular hydrogen bonding with solventHydrophobic interactions, potential for π-H bonding with waterSignificant stabilization of more open conformations that allow for solvent accessibility

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Cyclobutane Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.net These models are built using a set of known compounds (a training set) and can then be used to predict the properties of new, untested molecules. For cyclobutane systems, QSPR models can be developed to predict properties such as thermodynamic stability, reactivity, and biological activity.

While a specific QSPR model for this compound has not been reported, the principles of QSPR can be applied to a series of analogous cyclobutane derivatives. The development of such a model would involve several key steps:

Data Set Collection: A diverse set of cyclobutane derivatives with experimentally determined or accurately calculated properties would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation linking the descriptors to the property of interest. nih.govresearchgate.net

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

For a series of substituted cyclobutanes, QSPR models could predict properties like the ring strain energy, the barrier to ring inversion, or the rate constant for a particular reaction. The descriptors in a successful QSPR model can also provide insights into the key structural features that govern the property being modeled. For instance, a model for ring-opening reactivity might include descriptors related to ring strain, the electronic nature of substituents, and steric hindrance.

The following table presents a hypothetical set of descriptors that could be relevant for a QSPR model predicting the ring strain of substituted cyclobutanes.

Descriptor TypeSpecific Descriptor ExampleRationale for Inclusion
TopologicalWiener IndexReflects the branching and size of the molecule.
ConstitutionalNumber of sp³ hybridized carbonsRelates to the core structure of the cyclobutane ring.
GeometricalPuckering amplitudeDirectly quantifies the non-planarity of the ring.
Quantum-ChemicalHOMO-LUMO gapAn indicator of chemical reactivity and stability. researchgate.net
StericMolar RefractivityAccounts for the volume and polarizability of the substituents.

The application of QSPR modeling to cyclobutane systems holds promise for the rapid screening of virtual libraries of compounds and for guiding the design of new molecules with desired properties, thereby accelerating the research and development process.

Synthesis and Characterization of Derivatives and Analogs of 2 Phenylcyclobutane 1,1 Dicarboxylic Acid

Synthesis of Alkyl and Aryl Esters of 2-Phenylcyclobutane-1,1-dicarboxylic acid

The conversion of the carboxylic acid groups of this compound into esters is a fundamental transformation that enhances its solubility in organic solvents and provides a key intermediate for further reactions. Standard esterification procedures are readily applicable.

The reaction of this compound with an alcohol (such as ethanol (B145695) or methanol) under acidic catalysis, typically using a strong acid like sulfuric acid, yields the corresponding dialkyl ester. For instance, the diethyl ester has been synthesized and characterized. acs.org Similarly, the dimethyl ester can be prepared analogously. acs.org These reactions are generally carried out by heating the mixture under reflux to drive the equilibrium towards the product. The synthesis of dicarboxylic esters is a common procedure in organic chemistry, often utilizing methods like Fischer esterification. beilstein-journals.org

Aryl esters can also be prepared, though they may require different synthetic strategies, such as reacting the corresponding acid chloride with a phenol (B47542). The choice of method depends on the reactivity of the specific alcohol or phenol being used.

Table 1: Physical Properties of this compound Esters

Compound Name Molecular Formula Melting Point (°C) Reference
Diethyl 2-phenylcyclobutane-1,1-dicarboxylate C₁₇H₂₂O₄ 59-60 acs.org
Dimethyl 2-phenylcyclobutane-1,1-dicarboxylate C₁₆H₂₀O₄ 93-95 acs.org

This table is generated based on available data and may not be exhaustive.

Preparation of Amides and Hydrazides Derived from this compound

The carboxylic acid functionalities of this compound can be readily converted into amide and hydrazide groups, which are important moieties in medicinal chemistry and material science.

Amides: The synthesis of diamides from this compound typically proceeds by reacting it with a primary or secondary amine. webassign.net To facilitate this reaction, which can be slow, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is often employed. khanacademy.orgrjptonline.org The DCC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. khanacademy.org Another common method involves the initial conversion of the dicarboxylic acid to its more reactive diacyl chloride, followed by reaction with the amine. libretexts.org More modern, sustainable methods may utilize heterogeneous Lewis acid catalysts, such as Niobium(V) oxide (Nb₂O₅), to directly promote the condensation of dicarboxylic acids and amines. nih.govbuet.ac.bd

Hydrazides: Hydrazides are typically prepared through the hydrazinolysis of the corresponding esters. rjptonline.org Diethyl or dimethyl 2-phenylcyclobutane-1,1-dicarboxylate can be refluxed with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol to yield the corresponding dihydrazide. rjptonline.orgresearchgate.net This reaction is a standard method for accessing hydrazide functionalities, which serve as valuable precursors for the synthesis of various heterocyclic compounds. nih.govorganic-chemistry.org

Synthesis of Anhydrides and Imides based on this compound

The geminal dicarboxylic acid structure allows for the formation of a cyclic anhydride (B1165640), a highly reactive intermediate for further derivatization into compounds like imides.

Anhydrides: Cyclic anhydrides can often be synthesized from their corresponding dicarboxylic acids through dehydration, which can be achieved by heating, sometimes in the presence of a dehydrating agent like acetic anhydride or oxalyl chloride. nih.govlibretexts.org For dicarboxylic acids that can form a five- or six-membered ring, this intramolecular cyclization is often favorable. libretexts.org Given the four-membered ring structure of the starting material, forming an internal anhydride with one of the carboxyl groups would be structurally strained. However, intermolecular anhydrides or reactions leading to other products might occur under dehydrating conditions. More efficient and milder methods for creating cyclic anhydrides from dicarboxylic acids involve catalysts prepared from species like MgCl₂ and dialkyl dicarbonates. researchgate.net

Imides: Cyclic imides are synthesized from the corresponding cyclic anhydrides by reaction with primary amines or ammonia (B1221849). nih.govbeilstein-journals.org The reaction typically proceeds in two steps: the amine first opens the anhydride ring to form an intermediate amic acid, which then undergoes cyclization upon heating, often with a dehydrating agent, to form the imide. beilstein-journals.org Heterogeneous catalysts like Nb₂O₅ have also been shown to be effective for the direct, one-pot synthesis of cyclic imides from dicarboxylic acids and amines. nih.govresearchgate.net

Cyclobutanone (B123998) Derivatives from Decarboxylation Products of this compound

The thermal decarboxylation of gem-dicarboxylic acids is a classic method for synthesizing monocarboxylic acids. Heating this compound above its melting point leads to the loss of one molecule of carbon dioxide, yielding 2-phenylcyclobutane-1-carboxylic acid. acs.org This process is analogous to the decarboxylation of 1,1-cyclobutanedicarboxylic acid to produce cyclobutanecarboxylic acid. orgsyn.org

The resulting 2-phenylcyclobutane-1-carboxylic acid can serve as a precursor for the synthesis of cyclobutanone derivatives. While the direct conversion of a carboxylic acid to a ketone is challenging, several multi-step methods exist. One approach involves converting the carboxylic acid to its acid chloride, followed by a reaction with an organocuprate reagent (Gilman reagent) or other organometallic species. Another potential route could involve the reaction of the carboxylic acid with an organolithium reagent, though this often leads to over-addition to form a tertiary alcohol. Careful control of reaction conditions is necessary to isolate the desired ketone.

Coordination Complexes of this compound as a Ligand

Dicarboxylic acids are excellent ligands for forming coordination complexes and metal-organic frameworks (MOFs) due to their ability to act as bidentate or bridging linkers. The deprotonated form of this compound, the 2-phenylcyclobutane-1,1-dicarboxylate anion, can coordinate to metal ions through its two carboxylate groups. The closely related cyclobutane-1,1-dicarboxylic acid is known to be a versatile ligand in coordination chemistry. bohrium.comsigmaaldrich.cn

The dicarboxylate ligand derived from this compound can form stable complexes with a variety of transition metals. rsc.org A prominent example of a related complex is Carboplatin, a second-generation anticancer drug, which features a platinum(II) ion chelated by the 1,1-cyclobutanedicarboxylate ligand. The synthesis of such complexes typically involves reacting an aqueous solution of a suitable metal salt, like a metal nitrate (B79036) or chloride, with the dicarboxylic acid, often with the addition of a base to facilitate deprotonation of the ligand. researchgate.net The resulting complexes can range from simple mononuclear species to complex coordination polymers, depending on the metal ion, reaction conditions, and the presence of other auxiliary ligands. bohrium.commdpi.com For example, zinc(II) has been shown to form two-dimensional coordination polymers with the cyclobutane-1,1-dicarboxylate (B1232482) anion. bohrium.com

The carboxylate groups of 2-phenylcyclobutane-1,1-dicarboxylate are effective binding sites for lanthanide ions (Ln³⁺). mdpi.com The reaction of lanthanide salts (e.g., nitrates) with the ligand under solvothermal conditions can lead to the formation of lanthanide metal-organic frameworks (Ln-MOFs). sigmaaldrich.cn These materials are of significant interest due to their potential applications in areas such as luminescence, sensing, and catalysis. mdpi.comresearchgate.net For instance, an Eu³⁺-based MOF derived from the simpler cyclobutane-1,1-dicarboxylic acid has been demonstrated as a selective chemical sensor for methanol (B129727) due to its strong luminescence. sigmaaldrich.cnchemicalbook.com The coordination environment around the lanthanide ion and the resulting framework structure can be tuned by varying the specific lanthanide, solvent system, and reaction temperature. mdpi.com

Metal-Organic Frameworks (MOFs) Utilizing this compound as a Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands, often referred to as linkers. wpi.eduresearchgate.net The structure and function of MOFs are highly tunable by carefully selecting these molecular building blocks. wpi.edursc.org Dicarboxylic acids are a prevalent class of organic linkers used in MOF synthesis due to their ability to coordinate with metal centers in various geometries. researchgate.netcd-bioparticles.net

While direct examples of MOFs constructed from this compound are not extensively documented in the literature, its structural characteristics make it a promising candidate for a semi-rigid linker. The synthesis of MOFs generally involves the reaction of a metal salt with the organic linker under solvothermal conditions. umt.edu.my For instance, various MOFs have been successfully synthesized using linkers like 3,5-pyridinedicarboxylic acid and thiophene-2,5-dicarboxylic acid with metal salts of cobalt, nickel, cadmium, and zinc. umt.edu.mymdpi.comgoogle.com

The unique structure of this compound offers several features that could influence the resulting MOF architecture:

Rigidity and Flexibility: The cyclobutane (B1203170) ring provides a degree of rigidity that is less pronounced than in aromatic linkers like terephthalic acid but more constrained than in purely aliphatic chains. nih.gov This semi-rigid nature can lead to novel network topologies.

Coordination Geometry: The two carboxylic acid groups are positioned on the same carbon atom (geminal substitution), which dictates a specific spatial orientation for coordination with metal centers. This is different from more common 1,2-, 1,3-, or 1,4-disubstituted linkers and could result in unique cluster formation or framework connectivity.

Pore Environment Modification: The pendent phenyl group acts as a significant functionalization within the potential pores of the MOF. This can influence the framework's properties, such as gas sorption selectivity and capacity, by introducing specific interactions (e.g., π-π stacking) with guest molecules. The concept of tuning pore size and properties by modifying the linker is a cornerstone of MOF design. wpi.edu

The synthesis of lanthanide MOFs using cyclobutane-1,1-dicarboxylic acid has been reported, demonstrating that the cyclobutane core is a viable component for framework construction. sigmaaldrich.com These Eu³⁺-based MOFs were found to be effective chemical sensors. sigmaaldrich.com Furthermore, the use of bulky or substituted linkers, such as (Z)-4,4′-stilbene dicarboxylic acid, has been shown to create frameworks with unique topologies and pore structures. rsc.org Based on these precedents, this compound could be employed to create MOFs with potentially interesting catalytic, sensing, or storage properties.

Table 1: Potential Metal Ions and Linker Properties for MOF Synthesis

Metal Ion Source Linker Potential Framework Characteristics
Zinc Nitrate This compound Formation of tetrahedral Zn₄O clusters linked into a cubic or other topology, with phenyl groups decorating the pore walls.
Copper(II) Acetate This compound Potential for paddle-wheel secondary building units, leading to 2D or 3D layered structures.
Zirconium(IV) Chloride This compound High-connectivity nodes (e.g., Zr₆ clusters) could lead to robust frameworks with high thermal and chemical stability.

Synthesis of this compound Analogs with Modified Phenyl Substituents

The functional properties of this compound can be systematically tuned by introducing substituents onto the phenyl ring. The synthesis of these analogs, generally termed 2-arylcyclobutane-1,1-dicarboxylic acids, can be achieved through various organic methodologies. A prominent strategy involves the palladium-catalyzed C-H functionalization of a cyclobutane precursor.

One powerful method is the direct arylation of C-H bonds. For example, palladium(II) catalysis can be used to arylate methylene (B1212753) C-H bonds on a cyclobutane ring using an aminoquinoline directing group. acs.org This approach allows for the introduction of various aryl groups, including substituted phenyl rings, with high diastereoselectivity. nih.gov By starting with a suitable cyclobutane precursor and a substituted iodobenzene, one can synthesize the desired 2-arylcyclobutane derivative, which can then be converted to the target dicarboxylic acid.

Another general approach begins with the synthesis of a substituted phenylacetic acid. The dianion of a substituted 4-methoxyphenylacetic acid, for example, can react with epichlorohydrin (B41342) in a double-alkylation reaction to form a substituted hydroxy cyclobutane acid as a single diastereomer. acs.orgnih.gov Subsequent oxidation and manipulation of the functional groups would yield the desired 2-arylcyclobutane-1,1-dicarboxylic acid.

A more classical route involves the [2+2] cycloaddition of a substituted styrene (B11656) derivative with an appropriate ketene (B1206846) or olefin, followed by functional group transformations to generate the dicarboxylic acid moiety. The choice of substituents on the styrene (e.g., chloro, methoxy, nitro) directly translates to the final 2-arylcyclobutane product.

Table 2: Synthetic Strategies for Phenyl-Substituted Analogs

Target Analog Key Starting Materials Synthetic Approach
2-(4-Chlorophenyl)cyclobutane-1,1-dicarboxylic acid Cyclobutane-1,1-dicarboxylate precursor, 1-chloro-4-iodobenzene Pd-catalyzed C-H arylation
2-(4-Methoxyphenyl)cyclobutane-1,1-dicarboxylic acid 4-Methoxyphenylacetic acid, Epichlorohydrin Dianion alkylation followed by oxidation
2-(4-Nitrophenyl)cyclobutane-1,1-dicarboxylic acid 4-Nitrostyrene, Dichloroketene [2+2] Cycloaddition followed by hydrolysis and oxidation

Synthesis of this compound Analogs with Variation at the Cyclobutane Ring

Modifying the cyclobutane ring itself introduces another layer of structural diversity to the analogs of this compound. These modifications can involve introducing substituents at the C3 or C4 positions of the cyclobutane core.

One of the most direct methods for synthesizing substituted cyclobutanes is the [2+2] photocycloaddition reaction. researchgate.netund.edu This reaction involves the photochemical dimerization of two olefins. To create a substituted 2-phenylcyclobutane analog, one could react styrene with a substituted olefin. For instance, reacting styrene with an acrylic acid derivative under photochemical conditions could potentially yield a 3-substituted-2-phenylcyclobutane-1-carboxylic acid derivative, which could then be further functionalized. The stereochemistry of the resulting cyclobutane is a critical aspect of this method. rsc.org

Post-synthesis modification of the cyclobutane ring is another viable strategy. Studies on the free-radical chlorination of cyclobutane-1,1-dicarboxylic acid have shown that it is possible to introduce halogen atoms onto the ring. caltech.edu This suggests that a similar reaction on this compound could yield chlorinated analogs, primarily at the C3 position. These halogenated intermediates can then serve as precursors for further functionalization via nucleophilic substitution or cross-coupling reactions.

Ring-opening and subsequent cascade reactions of cyclobutanone derivatives with reagents like chalcones can also lead to densely substituted carbocyclic systems, which could be envisioned as precursors to complex cyclobutane analogs after further synthetic steps. researchgate.net

Table 3: Synthetic Routes for Cyclobutane Ring-Substituted Analogs

Target Analog Key Starting Materials Synthetic Approach
3-Hydroxy-2-phenylcyclobutane-1,1-dicarboxylic acid Styrene, 3-Hydroxypropenoic acid derivative [2+2] Photocycloaddition
3-Chloro-2-phenylcyclobutane-1,1-dicarboxylic acid This compound, Cl₂/UV light Free-radical halogenation
3-Methyl-2-phenylcyclobutane-1,1-dicarboxylic acid Styrene, Crotonic acid derivative [2+2] Photocycloaddition

Applications of 2 Phenylcyclobutane 1,1 Dicarboxylic Acid in Advanced Materials and Catalysis

Utilization as a Building Block in Complex Organic Synthesis

Dicarboxylic acids are fundamental building blocks in organic synthesis, readily converted into other functional groups like acid chlorides or esters to facilitate the construction of more complex molecules. google.com The rigid four-membered ring of a cyclobutane (B1203170) derivative introduces significant conformational constraints.

Introduction of Constrained Architectures into Target Molecules

The incorporation of a cyclobutane ring is a known strategy for introducing conformational rigidity into a molecule. This is a desirable trait in medicinal chemistry and materials science, as it can lead to enhanced binding affinity with biological targets or predictable structural properties in materials. The 1,1-dicarboxylic acid substitution pattern on the 2-phenylcyclobutane core provides a fixed, gem-dicarboxylic acid arrangement that severely restricts bond rotation.

Despite this sound theoretical potential, there is a lack of published studies detailing the use of 2-Phenylcyclobutane-1,1-dicarboxylic acid for the specific purpose of introducing constrained architectures into target molecules. While related structures like other cyclobutane dicarboxylic acids are noted for this property, dedicated research on this particular molecule's application in this context is not apparent. und.edunih.gov

Role in Polymer Chemistry and Macromolecular Architectures

Dicarboxylic acids are essential monomers in condensation polymerization, reacting with diols or diamines to produce polyesters and polyamides, respectively. libretexts.org The structure of the diacid monomer is a key determinant of the final polymer's properties, such as thermal stability, crystallinity, and mechanical strength. nih.govbritannica.com

Monomer for Specialty Polyesters and Polyamides

The two carboxylic acid groups of this compound allow it to act as a difunctional monomer. Its incorporation into a polymer backbone would introduce a rigid, phenyl-substituted cyclobutane unit. This could potentially lead to specialty polymers with high glass transition temperatures and unique mechanical properties compared to polymers made from more flexible aliphatic or simple aromatic diacids. science-revision.co.uknih.govgoogle.com

Cross-Linking Agent in Polymer Synthesis

Molecules with two or more reactive functional groups, such as dicarboxylic acids, can be used as cross-linking agents to create a three-dimensional network from linear polymer chains. patsnap.com This process enhances material properties like stiffness, thermal stability, and solvent resistance. nih.gov The dicarboxylic acid groups can form ester or amide bonds with suitable functional groups on polymer chains (e.g., hydroxyl groups on polyvinyl alcohol or epoxy groups on epoxidized rubber). researchgate.netresearchgate.net

While the principle of using dicarboxylic acids as cross-linkers is well-established, no literature specifically documents the application of this compound for this purpose. Research in this area tends to focus on more common or commercially available diacids.

Application as a Chiral Ligand or Catalyst Precursor in Asymmetric Synthesis

The synthesis of single-enantiomer compounds is critical in the pharmaceutical industry, and a primary method for achieving this is through asymmetric catalysis using chiral ligands or catalysts. google.com Chiral carboxylic acids are a known class of compounds that can serve as ligands for metal catalysts, creating a chiral environment that directs a reaction to form one enantiomer preferentially over the other.

This compound is a chiral molecule and possesses carboxylate groups capable of coordinating to a metal center. This structure makes it a plausible candidate for use as a chiral ligand. For instance, the related, non-phenylated cyclobutane-1,1-dicarboxylic acid is used to prepare metal-organic frameworks and as a starting material for platinum complexes like carboplatin. google.comsigmaaldrich.com

Despite this theoretical suitability, a comprehensive search of the chemical literature did not yield any studies in which this compound was synthesized, evaluated, or applied as a chiral ligand or catalyst precursor in any form of asymmetric synthesis.

Self-Assembly and Supramolecular Chemistry Involving this compound

The synthesis of molecular cages and capsules often utilizes rigid, multifunctional building blocks to create well-defined cavity structures. researchgate.netnih.gov Dicarboxylic acids are sometimes employed as components in the self-assembly of such supramolecular architectures. researchgate.netnih.gov However, there are no specific reports on the design or synthesis of molecular cages or capsules that incorporate this compound as a structural component.

Crystal engineering focuses on the rational design of crystalline solids with desired properties, and co-crystallization is a key technique in this field. researchgate.netub.edu Dicarboxylic acids are known to be excellent co-formers due to their ability to form robust hydrogen bonds. mdpi.com Nevertheless, a search of crystallographic databases and chemical literature did not yield any studies on the crystal engineering or co-crystallization of this compound.

Application in Nanoscience and Advanced Functional Materials (Non-biological)

The modification of material surfaces with organic molecules can impart new functionalities. Dicarboxylic acids have been used to functionalize the surfaces of nanoparticles and other materials to enhance their properties. nih.govmdpi.com This modification often occurs through the interaction of the carboxylic acid groups with the material's surface. researchgate.net There is, however, no documented research on the specific use of this compound for the surface modification or functionalization of nanomaterials.

Component in Hybrid Organic-Inorganic Materials

Extensive research and analysis of publicly available scientific literature, patents, and academic databases have revealed no specific studies or documented applications of This compound as a component in hybrid organic-inorganic materials. While the broader class of dicarboxylic acids is crucial in the synthesis of such materials, particularly as organic linkers in metal-organic frameworks (MOFs) and coordination polymers, research has focused on other structural analogs.

For context, related compounds such as cyclobutane-1,1-dicarboxylic acid have been utilized in the formation of coordination polymers. For instance, it has been used as a ligand to prepare various lanthanide metal-organic frameworks (LnMOFs) and in the synthesis of coordination polymers with transition metals like zinc and chromium. researchgate.netbohrium.comsigmaaldrich.com These studies demonstrate the utility of the cyclobutane dicarboxylic acid scaffold in building multidimensional crystalline structures. The dicarboxylate groups act as bridging ligands, connecting metal centers to form extended networks. researchgate.netbohrium.com

However, the introduction of a phenyl group at the 2-position of the cyclobutane ring, as in this compound, would significantly alter the steric and electronic properties of the molecule compared to its unsubstituted counterpart. This modification would influence its coordination behavior with metal ions and the resulting architecture of any potential hybrid material. Despite the synthesis of this compound being reported in the literature, its subsequent use as a building block in materials science has not been described. acs.org

Therefore, due to the absence of research data, no detailed findings or data tables on the role and performance of this compound in hybrid organic-inorganic materials can be provided.

Advanced Analytical Methodologies for Research Involving 2 Phenylcyclobutane 1,1 Dicarboxylic Acid

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of "2-Phenylcyclobutane-1,1-dicarboxylic acid" and for separating its enantiomers.

For purity analysis, a reverse-phase HPLC method is typically employed. While specific methods for "this compound" are not extensively documented in publicly available literature, a method for the related compound "1,1-Cyclobutanedicarboxylic acid" can be adapted. sielc.com This would likely involve a C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing an acid, such as phosphoric acid or formic acid, to ensure the carboxylic acid groups are protonated. sielc.comacs.org Detection is commonly achieved using a UV detector, as the phenyl group in "this compound" provides a chromophore.

The enantiomeric separation of "this compound" is crucial due to the presence of a chiral center at the C2 position of the cyclobutane (B1203170) ring. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for separating the enantiomers of various chiral carboxylic acids. researchgate.netnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. sigmaaldrich.com The choice of mobile phase, often a mixture of a polar organic solvent like ethanol (B145695) or isopropanol (B130326) with a non-polar solvent like hexane, is critical for achieving optimal resolution. researchgate.net Alternatively, cyclodextrin-based CSPs can be utilized, where the separation is based on inclusion complexation. nih.gov

A hypothetical HPLC method for the enantiomeric separation of "this compound" could utilize a Chiralpak® AD column with a mobile phase of hexane/isopropanol/trifluoroacetic acid. The elution order of the enantiomers would be determined by the specific interactions with the chiral stationary phase.

Table 1: Illustrative HPLC Parameters for Analysis of Cyclobutane Dicarboxylic Acids

ParameterPurity Analysis (Adapted from 1,1-Cyclobutanedicarboxylic acid)Enantiomeric Separation (Hypothetical)
Column Newcrom R1, C18 sielc.comChiralpak® AD or similar polysaccharide-based CSP
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric Acid sielc.comHexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm)UV at a suitable wavelength (e.g., 220 nm)
Temperature AmbientControlled (e.g., 25 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. However, "this compound" is not sufficiently volatile for direct GC analysis due to its two carboxylic acid groups. Therefore, a derivatization step is necessary to convert the non-volatile acid into a volatile derivative. nih.gov

Common derivatization techniques for carboxylic acids include silylation and esterification. nih.govresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the acidic protons of the carboxylic acids with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. researchgate.netnih.gov Esterification, for instance with diazomethane (B1218177) or by reaction with an alcohol in the presence of an acid catalyst, converts the carboxylic acids into their corresponding esters.

Once derivatized, the volatile product can be separated on a GC column, typically a non-polar or medium-polarity capillary column. The separated components are then introduced into the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification. For the silylated derivative of "this compound," characteristic fragments would be expected from the loss of the silyl (B83357) group and from fragmentation of the cyclobutane ring and the phenyl group.

Table 2: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
Derivatization Reagent BSTFA with 1% TMCS or MTBSTFA
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 - 280 °C
Oven Temperature Program e.g., Initial 100 °C, ramp to 300 °C at 10 °C/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-600

Capillary Electrophoresis for Chiral Resolution and Quantification

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be effectively used for the chiral resolution and quantification of "this compound". chromatographytoday.com The principle of chiral CE involves the addition of a chiral selector to the background electrolyte (BGE). bio-rad.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for the separation of enantiomers of acidic compounds. bohrium.comnih.gov

The separation mechanism is based on the differential interaction of the enantiomers with the chiral selector, leading to the formation of diastereomeric complexes with different mobilities. This results in different migration times for the enantiomers in the capillary under the influence of an electric field. Factors such as the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage significantly influence the separation. springernature.com For "this compound", a charged cyclodextrin (B1172386) derivative, such as sulfated-β-cyclodextrin, could be a suitable chiral selector in a low pH buffer.

Quantification can be achieved by relating the peak area of the analyte to that of an internal standard. The high efficiency of CE allows for the separation of enantiomers even with small differences in their interaction with the chiral selector. chromatographytoday.com

Table 3: Potential Capillary Electrophoresis Parameters for Chiral Resolution

ParameterCondition
Capillary Fused silica, e.g., 50 µm I.D., effective length 40 cm
Background Electrolyte e.g., 25 mM phosphate (B84403) buffer at pH 2.5
Chiral Selector e.g., Sulfated-β-cyclodextrin (concentration to be optimized)
Applied Voltage 15 - 25 kV
Temperature 25 °C
Injection Hydrodynamic or electrokinetic
Detection UV at a suitable wavelength (e.g., 200 nm)

Elemental Analysis for Stoichiometric Verification of Synthetic Products

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and oxygen in a sample of "this compound". The experimentally determined percentages of these elements are then compared to the theoretical values calculated from the empirical formula of the compound (C₁₂H₁₂O₄).

This comparison provides a crucial verification of the stoichiometry of the synthesized product and is a strong indicator of its purity. A close agreement between the experimental and theoretical values supports the assigned chemical structure. The analysis is typically performed using an automated elemental analyzer where the sample is combusted in a stream of oxygen, and the resulting combustion gases (CO₂, H₂O) are quantitatively measured.

Table 4: Theoretical Elemental Composition of this compound (C₁₂H₁₂O₄)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01112144.13265.45%
HydrogenH1.0081212.0965.50%
OxygenO15.999463.99629.06%
Total 220.224 100.00%

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability (beyond basic identification)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide information about the thermal stability and phase transitions of "this compound". tainstruments.comyoutube.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For "this compound", TGA can be used to determine the decomposition temperature. As the sample is heated, it will eventually decompose, resulting in a loss of mass. The TGA thermogram, a plot of mass versus temperature, will show a step-like curve indicating the temperature range over which decomposition occurs. This information is critical for understanding the thermal limits of the compound. For comparison, some substituted cyclobutane dicarboxylic acids show thermal stability up to certain temperatures before undergoing degradation. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and glass transitions. tainstruments.com For "this compound", a crystalline solid, the DSC thermogram would show an endothermic peak corresponding to its melting point. The area under the melting peak is proportional to the enthalpy of fusion. The sharpness of the melting peak can also provide an indication of the purity of the sample. The presence of ring strain in the cyclobutane structure may influence its thermal behavior. libretexts.orgmasterorganicchemistry.comlibretexts.org

Table 5: Illustrative Thermal Analysis Parameters

ParameterTGADSC
Temperature Range Ambient to 600 °CAmbient to 300 °C
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen or AirNitrogen or Air
Sample Size 5-10 mg2-5 mg
Crucible Alumina or PlatinumAluminum

Future Research Directions and Unaddressed Challenges Concerning 2 Phenylcyclobutane 1,1 Dicarboxylic Acid

Exploration of Novel and Sustainable Synthetic Pathways for 2-Phenylcyclobutane-1,1-dicarboxylic acid

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For this compound, research is trending towards greener alternatives to traditional multi-step syntheses which may begin with precursors like 3-phenylglutaric acid. researchgate.netresearchgate.netresearchgate.net

Future research will likely focus on:

Photocycloaddition Reactions: Visible-light mediated [2+2] cycloadditions represent a powerful and sustainable strategy for constructing cyclobutane (B1203170) rings. acs.orgorganic-chemistry.orgacs.orgnih.govrsc.org Investigating the direct photocycloaddition of appropriately substituted styrenes with acrylic acid derivatives could offer a more direct and atom-economical route to the target molecule. The use of photocatalysts could further enhance the efficiency and selectivity of these reactions. organic-chemistry.org

Biocatalysis: The use of enzymes to catalyze the synthesis of complex molecules is a rapidly growing field. nih.gov Exploring enzymatic pathways, potentially using engineered enzymes, for the asymmetric synthesis of the cyclobutane core could provide a highly enantioselective and sustainable manufacturing process. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible production method.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Photocycloaddition High atom economy, use of renewable light energy, potential for high diastereoselectivity. acs.orgorganic-chemistry.org Control of regioselectivity and stereoselectivity, potential for side reactions.
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov Enzyme discovery and engineering, substrate scope limitations.

| Flow Chemistry | Precise control of reaction conditions, enhanced safety, scalability. | Initial setup costs, potential for clogging with solid products. |

Deeper Understanding of Cyclobutane Ring Strain Effects on Reactivity

The cyclobutane ring possesses significant ring strain, which profoundly influences its chemical reactivity. rsc.orgrsc.org In this compound, the interplay between this inherent strain and the electronic effects of the phenyl and dicarboxylic acid groups presents a rich area for investigation.

Future research directions include:

Mechanistic Studies of Ring-Opening Reactions: A deeper understanding of the factors that govern the regioselective and stereoselective ring-opening of this cyclobutane derivative is needed. This could involve computational modeling and experimental studies to probe the transition states of various ring-opening pathways.

Donor-Acceptor Cyclobutane Chemistry: The presence of the phenyl group (an electron-donating group) and the dicarboxylic acid groups (electron-withdrawing groups) could classify this molecule as a donor-acceptor cyclobutane. rsc.orgrsc.org The reactivity of such systems can be harnessed in formal [4+2] cycloaddition reactions to generate more complex molecular architectures. researchgate.net

Strain-Release Polymerization: Investigating whether the ring strain of this compound can be harnessed in ring-opening polymerization to create novel polymers with unique properties is a promising avenue.

Development of Highly Enantioselective Catalytic Applications

Chiral cyclobutane derivatives are valuable building blocks in asymmetric synthesis and can serve as chiral ligands in catalysis. rsc.orgnih.govnsf.gov The development of methods for the enantioselective synthesis of this compound and its derivatives is a significant challenge.

Key areas for future research include:

Asymmetric Synthesis: Developing catalytic asymmetric methods, such as rhodium-catalyzed arylations of cyclobutenes or cascade reactions involving asymmetric allylic etherification followed by photocycloaddition, to produce enantiomerically pure this compound is a primary goal. rsc.orgresearchgate.netchemistryviews.org

Chiral Ligand Design: The dicarboxylic acid functionality of this molecule provides a handle for its incorporation into chiral ligands for asymmetric catalysis. nih.gov The rigid cyclobutane backbone could enforce a specific geometry on the metal center, leading to high enantioselectivity in catalytic transformations.

Organocatalysis: The use of chiral organocatalysts, such as cinchona-based squaramides, for the enantioselective functionalization of cyclobutene (B1205218) precursors could provide a metal-free route to chiral derivatives of this compound. nih.gov

Integration of this compound into Advanced Porous Materials

The dicarboxylic acid groups of this compound make it an excellent candidate as a building block for porous materials such as Metal-Organic Frameworks (MOFs) and porous coordination polymers (PCPs). nih.govund.edusigmaaldrich.comresearchgate.net

Future research in this area should focus on:

MOF Synthesis and Characterization: Synthesizing novel MOFs using this compound as a linker and systematically studying their structural, thermal, and chemical properties. The semi-rigid nature of the cyclobutane ring could lead to MOFs with unique network topologies and pore environments. researchgate.netnih.gov

Gas Sorption and Separation: Evaluating the performance of these new MOFs in gas storage (e.g., hydrogen and methane) and separation (e.g., carbon dioxide capture) applications.

Sensing and Catalysis: Exploring the potential of MOFs derived from this linker as chemical sensors, for instance, through luminescence quenching mechanisms, or as heterogeneous catalysts. sigmaaldrich.com

Artificial Intelligence and Machine Learning Approaches for Reaction Prediction and Design

For this compound, AI and ML can be applied to:

Retrosynthesis and Pathway Optimization: Employing retrosynthesis software to propose novel and efficient synthetic routes to the target molecule. rjptonline.org ML models can be trained on vast reaction databases to predict the most viable reaction steps and conditions.

Property Prediction: Using machine learning models to predict the physical, chemical, and biological properties of materials derived from this compound, such as the gas sorption capacity of MOFs or the catalytic activity of derived ligands.

Accelerated Discovery: Combining AI-driven predictions with high-throughput experimentation to accelerate the discovery of new reactions and materials based on the this compound scaffold. appliedclinicaltrialsonline.com

Table 2: Potential Applications of AI/ML in the Study of this compound

Application Area AI/ML Tool/Technique Expected Outcome
Synthesis Planning Retrosynthesis Algorithms Novel and optimized synthetic routes. rjptonline.org
Reaction Outcome Prediction Neural Networks, Decision Trees Accurate prediction of product yields and stereoselectivity. eurekalert.orgchemeurope.com
Materials Design Generative Models Design of new MOFs with desired properties.

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models | Prediction of physical and chemical properties of derivatives. |

Investigation of Ultrafast Dynamics in Photochemical Transformations of this compound

Ultrafast spectroscopy techniques, such as transient absorption spectroscopy and ultrafast electron diffraction, provide powerful tools to study the dynamics of chemical reactions on the femtosecond to picosecond timescale. arxiv.orgaip.orgresearchgate.netarxiv.orgrsc.org

Future research in this area could involve:

Excited State Dynamics: Investigating the photophysical and photochemical properties of this compound upon photoexcitation. This would involve characterizing the lifetimes and decay pathways of its excited states.

Norrish Type-I Reactions: Studying the ultrafast dynamics of the Norrish Type-I ring-opening reaction of the cyclobutane ring, which is a common photochemical pathway for cyclic ketones and could be relevant to this molecule under certain conditions. arxiv.orgaip.orgresearchgate.netarxiv.orgrsc.org The influence of the phenyl and carboxylic acid substituents on these dynamics would be of particular interest.

Coherent Control: Exploring the possibility of using shaped laser pulses to selectively control the outcome of photochemical reactions of this compound, for example, to favor a specific ring-opening product or to enhance the yield of a desired stereoisomer.

Conclusion

Summary of Key Academic Contributions Related to 2-Phenylcyclobutane-1,1-dicarboxylic acid

The primary academic contribution concerning this compound is its multi-step synthesis, first detailed in a 1959 paper by Alfred Burger and Alfred Hofstetter. acs.org The research was driven by the need for 2-phenylcyclobutanecarboxylic acid, for which the title dicarboxylic acid is a direct precursor. acs.org

The synthesis pathway begins with 3-phenylglutaric acid and proceeds through several intermediate stages, as outlined below:

Conversion of 3-phenylglutaric acid to its anhydride (B1165640). acs.org

Reduction of the anhydride to form 3-phenyl-δ-valerolactone. acs.org

Further reactions to create the cyclobutane (B1203170) ring structure, ultimately yielding this compound. acs.org

This foundational work established a viable, albeit complex, route to this specific phenyl-substituted cyclobutane derivative. The presence of the dicarboxylic acid group at the C1 position and a phenyl group at the C2 position creates a structurally interesting molecule with potential for further chemical modification. The geminal dicarboxylic acid arrangement is a key feature, providing a handle for decarboxylation to access mono-acid derivatives or for building larger molecular architectures.

While the compound itself has not been the subject of extensive subsequent literature, its initial synthesis represents a notable achievement in the construction of substituted cyclobutane rings, a class of compounds that continues to be of significant interest in organic chemistry. lifechemicals.comwikipedia.org

Outlook on the Enduring Research Potential of this compound in Organic Chemistry and Materials Science

The research potential for this compound remains significant, largely deriving from the unique combination of its functional groups and rigid core structure. Its utility can be projected into several areas of modern chemistry.

In Organic Chemistry:

The cyclobutane ring acts as a conformationally restricted scaffold. lifechemicals.com The introduction of this motif is a common strategy in medicinal chemistry to lock molecules into a specific three-dimensional shape, which can enhance binding to biological targets. lifechemicals.com The dicarboxylic acid functionality allows for the construction of complex molecules, serving as a versatile building block for further synthetic transformations. The phenyl group provides a site for further functionalization via aromatic substitution reactions and influences the stereochemical outcome of reactions at the cyclobutane core.

In Materials Science:

The true untapped potential of this compound likely lies in materials science. Dicarboxylic acids are fundamental monomers for the synthesis of polyesters and polyamides. nih.govwikipedia.org The rigid and strained cyclobutane core of this molecule could be incorporated into polymer backbones to create materials with novel thermal and mechanical properties.

Furthermore, the related, non-phenylated compound, cyclobutane-1,1-dicarboxylic acid, is used as a ligand to prepare metal-organic frameworks (MOFs). sigmaaldrich.com MOFs are highly porous materials with applications in gas storage, catalysis, and chemical sensing. sigmaaldrich.com The phenyl group on this compound would introduce aromatic functionality into the pores of a resulting MOF, potentially tuning its selectivity for adsorbing specific molecules.

The combination of a rigid, strained aliphatic ring, a versatile dicarboxylic acid handle, and an aromatic phenyl group makes this compound a promising candidate for future research in the development of advanced polymers, functional materials, and complex organic molecules.

Q & A

Q. What are the primary synthetic routes for 2-phenylcyclobutane-1,1-dicarboxylic acid, and how do reaction conditions influence efficiency?

Methodological Answer: The core cyclobutane-1,1-dicarboxylic acid structure can be synthesized via cyclization of 1,3-dibromopropane with malonic acid diethyl ester in the presence of a base (e.g., sodium acetate or sodium ethoxide), followed by hydrolysis . For phenyl-substituted derivatives, introducing the phenyl group may require additional steps, such as Friedel-Crafts alkylation or coupling reactions after cyclobutane ring formation. Key factors include:

  • Base selection : Stronger bases (e.g., sodium ethoxide) may enhance cyclization efficiency compared to weaker bases like sodium acetate .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) can stabilize intermediates and improve yields.
  • Temperature control : Cyclobutane formation often requires reflux conditions (e.g., 80–100°C) to overcome angle strain .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray crystallography : The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for small molecules. Challenges include resolving phenyl group disorder and managing low-resolution data .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the cyclobutane ring and dicarboxylic acid moieties. Aromatic protons from the phenyl group typically appear at δ 7.2–7.5 ppm.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How can purification challenges be addressed for this compound?

Methodological Answer:

  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to improve crystal quality.
  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates impurities, particularly unreacted phenyl precursors.
  • Acid-base extraction : Leverage the compound’s acidity (pKa ~3–4) by dissolving in aqueous NaOH and precipitating with HCl .

Advanced Research Questions

Q. How does computational chemistry aid in predicting reactivity for drug design applications?

Methodological Answer:

  • DFT calculations : Model the compound’s electronic structure to predict binding interactions with biological targets (e.g., platinum complexes in anticancer drugs like carboplatin) .
  • Molecular docking : Simulate interactions with enzymes (e.g., 1-aminocyclopropane-1-carboxylic acid oxidase) to assess inhibitory potential .
  • Hyperpolarization studies : Isotopic labeling (e.g., 13C^{13}\text{C}) enables tracking in metabolic pathways using NMR .

Q. What strategies resolve contradictions in reported synthesis yields or reaction conditions?

Methodological Answer: Discrepancies in base selection (sodium acetate vs. sodium ethoxide) or solvent systems can be addressed by:

  • Systematic screening : Use design-of-experiments (DoE) to optimize variables (base strength, temperature, solvent) .
  • Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps.
  • Comparative analysis : Cross-validate methods using cyclopropane-1,1-dicarboxylic acid analogs to assess substituent effects .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (causes severe burns) .
  • Ventilation : Use fume hoods to prevent inhalation of acidic vapors.
  • Emergency procedures : Neutralize spills with sodium bicarbonate and rinse exposed areas with water for 15 minutes .

Data Contradiction Analysis

Q. How should researchers address conflicting data on decarboxylation mechanisms?

Methodological Answer: Evidence suggests cyclobutane-1,1-dicarboxylic acid undergoes decarboxylation at ~160°C to yield cyclobutane carboxylic acid , but competing pathways (e.g., ring-opening) may occur under varying conditions. To resolve contradictions:

  • Thermogravimetric analysis (TGA) : Quantify mass loss during heating to confirm CO2_2 evolution.
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled carboxyl groups to track decarboxylation via 13C^{13}\text{C} NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.